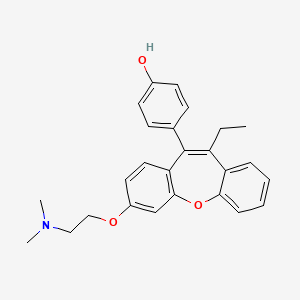
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is a complex organic compound belonging to the class of dibenzoxepins. This compound is characterized by its unique structure, which includes a phenol group and a dibenzoxepin moiety with a dimethylaminoethoxy side chain. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: The dibenzoxepin core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Dimethylaminoethoxy Side Chain: This step involves the reaction of the dibenzoxepin intermediate with 2-(dimethylamino)ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: Reduction reactions can target the dibenzoxepin core, leading to the formation of dihydro derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-dibenzoxepin derivatives.
Substitution: Nitro- or halogen-substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves its interaction with specific molecular targets. The dimethylaminoethoxy side chain is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2-(dimethylamino)ethoxy]-10-ethyl-11-(4-hydroxyphenyl)dibenzo[b,f]thiepin
- 3-[2-(dimethylamino)ethoxy]-11-ethyl-12-(4-hydroxyphenyl)-5,6-dihydrodibenzo[a,e]-cyclooctene
Uniqueness
Phenol, p-(7-(2-(dimethylamino)ethoxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is unique due to its specific structural features, such as the combination of a phenol group with a dibenzoxepin core and a dimethylaminoethoxy side chain. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
85850-80-2 |
|---|---|
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-[2-[2-(dimethylamino)ethoxy]-6-ethylbenzo[b][1]benzoxepin-5-yl]phenol |
InChI |
InChI=1S/C26H27NO3/c1-4-21-22-7-5-6-8-24(22)30-25-17-20(29-16-15-27(2)3)13-14-23(25)26(21)18-9-11-19(28)12-10-18/h5-14,17,28H,4,15-16H2,1-3H3 |
Clave InChI |
LKPRYBDGAZGXPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)OCCN(C)C)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















